molecular formula C6H5N3S B2494309 2-(1H-pyrazol-4-yl)-1,3-thiazole CAS No. 1228558-14-2

2-(1H-pyrazol-4-yl)-1,3-thiazole

Cat. No.: B2494309
CAS No.: 1228558-14-2
M. Wt: 151.19
InChI Key: QYETZDWVJUWUTQ-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)-1,3-thiazole is a heterocyclic compound that features both a pyrazole and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole typically involves the condensation of pyrazole-4-carbaldehyde with thioamides or other sulfur-containing reagents. One common method includes the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at elevated temperatures (around 90°C) to facilitate the condensation reaction . Another approach involves the use of iron(III) chloride and polyvinyl pyrrolidine to accelerate the addition of pyrazole derivatives to double bonds, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve scalable processes that use readily available starting materials and catalysts. The use of environmentally friendly and cost-effective reagents is preferred to ensure sustainability and economic viability. For instance, the use of chloro(trimethyl)silane and pyridine in a one-pot synthesis is a practical approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups onto the thiazole ring, enhancing its chemical diversity.

Scientific Research Applications

2-(1H-pyrazol-4-yl)-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For instance, it has been shown to interact with topoisomerase IV enzyme and COVID-19 main protease, exhibiting inhibitory effects . The binding affinities and molecular docking studies reveal that the compound can effectively fit into the active sites of these targets, leading to its biological activity.

Comparison with Similar Compounds

2-(1H-pyrazol-4-yl)-1,3-thiazole can be compared with other similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-2-10-6(7-1)5-3-8-9-4-5/h1-4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYETZDWVJUWUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228558-14-2
Record name 2-(1H-pyrazol-4-yl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-bromothiazole (1 g, 6 mmol) in toluene (20 mL) and ethanol (10 mL) was added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole (1.41 g, 7.3 mmol), 2 M sodium carbonate solution (17.3 mL) and Pd(PPh3)4 (7 mg, 0.06 mmol). The reaction mixture was purged with argon for 15 min. The resulting mixture was heated at 70° C. for 4 h. The reaction mixture was concentrated and diluted with water (100 mL), extracted with ethyl acetate (2×200 mL). The combined extracts were washed with brine solution (20 mL), the organic solvent was dried over Na2SO4, filtered and concentrated under reduced pressure to obtain crude product. The crude product was purified by flash chromatography (60-120μ; 50% ethyl acetate in hexane) to afford racemic 2-(1H-pyrazol-4-yl)thiazole as brown liquid (520 mg, 56% yield). 1H NMR (400 MHz, DMSO-d6): δ 13.22 (br s, 1H), 8.30 (s, 1H), 7.93 (s, 1H), 7.73 (s, 1H), 7.55 (d, 1H); LC-MS m/z calculated for [M+H]+ 152.02. found 152.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7 mg
Type
catalyst
Reaction Step One

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